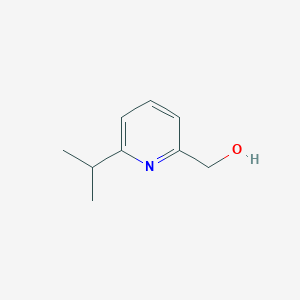

(6-Isopropylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-propan-2-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLWUHYWOHHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 6 Isopropylpyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their immediate electronic environment in a molecule. In the ¹H NMR spectrum of a related compound, 1-methylethyl methanoate, the proton signals appear at distinct chemical shifts, indicating their different chemical environments. docbrown.info For instance, the proton attached to the carbonyl group (H-C=O) appears as a singlet at a chemical shift of 8.02 ppm. docbrown.info The CH proton of the isopropyl group shows a multiplet at 5.14 ppm, which is split by the six adjacent methyl protons. docbrown.info The six methyl protons of the isopropyl group appear as a doublet at 1.28 ppm, split by the single CH proton. docbrown.info

A general procedure for acquiring ¹H NMR spectra involves dissolving the sample in a deuterated solvent, such as CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). rsc.org

Table 1: ¹H NMR Spectral Data for a Related Compound, 1-methylethyl methanoate docbrown.info

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-C=O | 8.02 | Singlet | - | 1H |

| CH (isopropyl) | 5.14 | Septet | - | 1H |

| CH₃ (isopropyl) | 1.28 | Doublet | - | 6H |

Note: The table is based on data for a structurally related compound and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For the related compound 6-methyl-2-pyridinemethanol, the ¹³C NMR spectrum shows distinct signals for each carbon atom. chemicalbook.com The chemical shifts in ¹³C NMR are typically reported relative to the solvent signal, such as CDCl₃ at δ = 77.16 ppm. rsc.org

Table 2: Illustrative ¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ, ppm) |

| C (aromatic, C-N) | ~158 |

| C (aromatic, C-C) | ~137 |

| C (aromatic, C-H) | ~122-125 |

| C (CH-OH) | ~65 |

| C (isopropyl, CH) | ~34 |

| C (isopropyl, CH₃) | ~22 |

Note: This table presents typical chemical shift ranges for the carbon atoms in the (6-Isopropylpyridin-2-yl)methanol structure and is for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch This is visualized as cross-peaks between the correlated protons on a 2D map with the ¹H spectrum on both axes. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment shows direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduepfl.ch The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. epfl.chyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energies of molecules and provides information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For example, in a study of isopropyl alcohol plasma coatings, the C-H stretch was observed around 2930 cm⁻¹ and a C=O stretch at 1710 cm⁻¹, which could indicate the presence of aldehydes or ketones. researchgate.net The simultaneous quantification of ethanol (B145695) and methanol (B129727) in wine has been explored using FTIR, highlighting its utility in analyzing compounds with hydroxyl groups. nih.gov

Table 3: Illustrative FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (alcohol) | ~3300-3500 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C, C=N stretch (aromatic ring) | ~1400-1600 |

| C-O stretch (alcohol) | ~1000-1200 |

Note: This table presents typical frequency ranges for the functional groups present in the molecule and is for illustrative purposes.

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It is particularly useful for analyzing molecules in aqueous solutions due to its insensitivity to water interference. azom.com Raman spectroscopy has been successfully used to differentiate between similar molecules like ethanol and methanol. azom.com A study on pyridine-α-hydroxymethyl biphenyl (B1667301) phosphine (B1218219) oxide isomers utilized near-infrared Raman spectroscopy (FT-RS) to investigate their molecular structures. nih.gov This technique can provide valuable information on the skeletal vibrations of the pyridine (B92270) ring and the isopropyl and methanol substituents in this compound. The inherent high molecular specificity and flexibility of sampling make Raman spectroscopy a powerful tool in chemical analysis. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable information about the conjugated systems and the influence of various functional groups on the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule is dictated by its electronic structure, particularly the π-electron system of aromatic rings. For pyridine and its derivatives, characteristic absorption bands arise from π → π* and n → π* transitions. The π → π* transitions are typically high-energy, high-intensity absorptions, while the n → π* transitions, involving the non-bonding electron pair on the nitrogen atom, are of lower intensity and can be sensitive to solvent effects.

While specific experimental UV-Vis data for this compound is not readily found in published literature, the expected absorption characteristics can be inferred from data on similar pyridine compounds. Pyridine itself exhibits a primary absorption band around 254 nm. aip.org Substituents on the pyridine ring can cause a shift in the absorption maximum (λmax). Alkyl groups, like the isopropyl group at the 6-position, and the hydroxymethyl group at the 2-position, are expected to cause minor shifts in the λmax due to their electronic effects on the pyridine π-system. The transitions are also influenced by the solvent polarity. usc.edu For instance, theoretical studies on styrylpyridine compounds using Time-Dependent Density Functional Theory (TD-DFT) have shown that λmax values can be reliably calculated and are affected by substituents on the pyridine and phenyl rings. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Substituted Pyridines This table presents typical absorption maxima for related compounds to illustrate expected spectral regions for this compound.

| Compound | Substituents | λmax (nm) | Solvent |

|---|---|---|---|

| Pyridine | None | ~254 | Various |

| 2-Picoline | 2-Methyl | ~262 | Various |

| 2-Pyridinemethanol (B130429) | 2-Hydroxymethyl | ~263 | Water |

| 4-Inverse Punicine Derivative | N-alkyl, Hydroxyl, Carboxyl | 260-390 | EtOH/H₂O (pH-dependent) mdpi.com |

Note: Data is compiled from various sources for illustrative purposes.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the structure and environment of the fluorophore. Many multi-substituted pyridine derivatives are known to be fluorescent, with their emission properties being highly dependent on the nature and position of substituents, as well as the solvent environment. uu.nlnih.gov

Specific fluorescence data for this compound is not widely available. However, studies on other substituted pyridines show that they can exhibit emission across the visible spectrum. For example, certain amino-pyridines display blue emission, while others can show yellow-green fluorescence, with properties like aggregation-induced emission (AIE) being observed. uu.nl The fluorescence of methanol solutions has been studied, showing a peak around 337 nm when excited at 220 nm, which is attributed to transitions of lone-pair electrons in the hydroxyl group. researchgate.net For this compound, fluorescence would likely originate from the pyridine ring, modulated by the electronic contributions of the isopropyl and hydroxymethyl groups. The emission wavelength and quantum yield would be expected to show solvatochromism, shifting with changes in solvent polarity.

Table 2: Illustrative Fluorescence Emission Data for Pyridine Derivatives This table presents typical emission data for related compounds to illustrate potential fluorescence properties of this compound.

| Compound Type | Emission Color/Range (nm) | Key Features |

|---|---|---|

| Amino-pyridines | Blue | Dependent on substitution pattern uu.nl |

| Amino-nicotinonitrile | Yellow-Green (~570-610 nm) | Exhibits Aggregation-Induced Emission (AIE) properties uu.nl |

| Cinnamoyl Pyrone Derivatives | Varies (Red Shifted from Absorption) | Strong solvatochromic behavior researchgate.net |

Note: Data is compiled from various sources for illustrative purposes.

X-ray Diffraction (XRD) and Crystallography for Structural Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A crystal structure for this compound is not publicly documented. However, the crystal structure of the closely related compound, phenyl(pyridin-2-yl)methanol, has been reported and provides a strong basis for predicting the structural features of the title compound. elettra.eu In phenyl(pyridin-2-yl)methanol, the molecule consists of a pyridine ring and a phenyl ring connected by a methanol bridge. The crystal packing is characterized by intermolecular O—H···N hydrogen bonds, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, linking them into chains. elettra.eu

Table 3: Predicted Crystallographic Data and Key Structural Parameters for this compound This table presents hypothetical, yet realistic, crystallographic parameters based on the known structure of phenyl(pyridin-2-yl)methanol. elettra.eu

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Pna2₁ or similar non-centrosymmetric group |

| Key Intermolecular Interaction | O—H···N Hydrogen Bond |

| N···O distance (Å) | ~2.8 - 3.0 |

| C-O bond length (Å) | ~1.43 |

| C-N-C bond angle (°) | ~117-119 |

Note: These values are illustrative and based on structural data of analogous compounds.

Advanced Spectroscopic Methods for Complex Systems

To gain deeper insight into the electronic structure, advanced spectroscopic methods that utilize high-energy X-rays are employed. These techniques are element-specific and can probe the local chemical environment of selected atoms.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. When the incident X-ray energy is tuned to a core-level binding energy of a specific element, an abrupt increase in absorption, known as an absorption edge, is observed. The fine structure near this edge (X-ray Absorption Near Edge Structure, XANES) is sensitive to the oxidation state, coordination geometry, and covalency of the absorbing atom. nih.govaps.org

For this compound, XAS could be used to probe the local electronic environment of both the nitrogen and oxygen atoms.

Nitrogen K-edge XAS: This would involve exciting a N 1s electron to unoccupied molecular orbitals. The features in the N K-edge spectrum would provide information on the π* orbitals of the pyridine ring and how they are influenced by the substituents. researchgate.netrsc.orgjaea.go.jp Studies on pyridine in aqueous solution have shown that the N 1s→π* peak is sensitive to intermolecular interactions, such as hydrogen bonding. researchgate.net

Oxygen K-edge XAS: This would involve exciting an O 1s electron, providing information about the unoccupied orbitals associated with the hydroxymethyl group. nih.govresearchgate.net The spectrum would be sensitive to the hydrogen bonding environment of the hydroxyl group. aip.orgresearchgate.net

X-ray Emission Spectroscopy (XES) is a complementary technique where the decay of the core-hole state created by X-ray absorption is monitored. nih.govresearchgate.net An electron from a higher-lying orbital fills the core hole, emitting an X-ray photon. The energy of the emitted photon reflects the energy difference between the two orbitals involved, providing information about the occupied electronic states. researchgate.netrsc.org Valence-to-core (VtC) XES, in particular, can map the character and energy of occupied molecular orbitals with specific elemental and orbital angular momentum character. For this compound, N Kβ XES would reveal the contribution of nitrogen 2p orbitals to the occupied molecular orbitals of the system.

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, second-order optical process that provides a wealth of information about the elementary excitations of a system. wikipedia.org In RIXS, a core electron is resonantly excited to an unoccupied state, and the subsequent radiative decay is energy-analyzed. nih.govuu.nl This photon-in/photon-out technique can probe low-energy valence excitations—such as charge-transfer, d-d, or π-π* excitations—with high resolution, overcoming the lifetime broadening limitations of the intermediate core-hole state. youtube.comaps.org

For a molecule like this compound, RIXS can be applied at different absorption edges:

N K-edge RIXS: Tuning the incident X-ray energy to the N K-edge would allow for the study of local valence excitations centered on the pyridine ring. It can provide detailed information on the character of the final states (e.g., excited states of π-π* character) and reveal dynamics on the femtosecond timescale. nih.govrsc.org

C K-edge RIXS: This would probe excitations associated with the carbon atoms of the isopropyl and pyridyl groups.

O K-edge RIXS: This would be sensitive to excitations involving the hydroxyl group.

RIXS is a versatile tool for mapping out the electronic structure of complex molecular systems, providing momentum-resolved information about charge, spin, and orbital excitations. elettra.euyoutube.com

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds. When coupled with liquid chromatography (LC), as in LC-MS, it allows for the separation of complex mixtures prior to mass analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules, such as this compound and its derivatives, by generating intact molecular ions.

In a typical ESI-MS experiment in positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this ion, often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides valuable structural information.

The fragmentation of protonated this compound would likely proceed through several key pathways characteristic of alcohols and substituted pyridines. libretexts.org One of the primary fragmentation routes for alcohols is the neutral loss of a water molecule (H₂O), which would result in a fragment ion with a mass-to-charge ratio (m/z) of [M+H-18]⁺. libretexts.org Another common fragmentation pathway for alcohols is the α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org

The fragmentation of the isopropyl-substituted pyridine ring is also a key consideration. The study of analogous compounds, such as 2,6-Di-tert-butylpyridine, provides insight into the fragmentation behavior of alkyl-substituted pyridines. ufz.de In the ESI-MS/MS spectrum of protonated 2,6-Di-tert-butylpyridine, a prominent fragmentation pathway is the loss of a neutral alkene (isobutylene) from the tert-butyl group. A similar loss of propene from the isopropyl group of this compound would be an anticipated fragmentation pathway.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Ion resulting from dehydration |

| [M+H]⁺ | [M+H - 42]⁺ | C₃H₆ (propene) | Ion resulting from loss of propene from the isopropyl group |

| [M+H]⁺ | [M+H - 43]⁺ | •C₃H₇ (isopropyl radical) | Ion resulting from cleavage of the isopropyl group |

| [M+H]⁺ | [M+H - 31]⁺ | •CH₂OH | Ion resulting from cleavage of the methanol group |

This table represents predicted fragmentation patterns and is not based on direct experimental data for this compound.

The use of LC-MS allows for the separation of this compound from other potential reactants, byproducts, and degradation products in a sample mixture before detection by the mass spectrometer. The retention time in the liquid chromatography column provides an additional layer of identification.

Collision-induced dissociation (CID) is a crucial technique in tandem mass spectrometry for structural elucidation. wikipedia.org By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collisions with an inert gas, characteristic fragment ions are produced. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification and the characterization of its derivatives. nih.gov

For derivatives of this compound, the fragmentation patterns would be expected to shift based on the nature of the substituent. For instance, the introduction of other functional groups would lead to new characteristic neutral losses and fragment ions, which can be used to confirm the structure of the derivative.

Coordination Chemistry and Ligand Design Incorporating 6 Isopropylpyridin 2 Yl Methanol

Ligand Properties and Chelation Modes of Pyridylmethanols

The coordination behavior of pyridylmethanol ligands is dictated by the presence of both nitrogen and oxygen donor atoms, as well as by the steric and electronic nature of any substituents on the pyridine (B92270) ring.

(6-Isopropylpyridin-2-yl)methanol possesses two primary donor sites for coordination to a metal center: the nitrogen atom of the pyridine ring and the oxygen atom of the methanolic group. The pyridine nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal ion. The methanolic group can coordinate in a neutral form or, upon deprotonation of the hydroxyl group, as an anionic alkoxide donor. This versatility allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal center. This chelation is a common feature in the coordination chemistry of 2-pyridylmethanol derivatives. The coordination of the neutral hydroxyl group or the deprotonated alkoxide can be influenced by the reaction conditions, such as the pH and the nature of the metal ion and its counter-anions.

The isopropyl group at the 6-position of the pyridine ring in this compound exerts significant steric and electronic effects on its coordination chemistry. Sterically, the bulky isopropyl group can influence the geometry of the resulting metal complexes by creating a crowded environment around the metal center. This steric hindrance can affect the number of ligands that can coordinate to the metal, potentially favoring the formation of complexes with lower coordination numbers. It can also influence the orientation of the ligand in the coordination sphere.

Electronically, the isopropyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, enhancing the Lewis basicity of the pyridyl nitrogen atom. A more electron-rich nitrogen atom can form a stronger coordinate bond with a metal center. The interplay between these steric and electronic factors is crucial in determining the stability, structure, and reactivity of the metal complexes formed.

This compound can serve as a fundamental building block for the design of more complex multidentate ligands. By chemically modifying the methanol (B129727) group or by incorporating the entire pyridylmethanol unit into a larger molecular framework, ligands with higher denticity can be synthesized. For instance, the oxygen atom can be linked to other donor groups to create tripodal or macrocyclic ligands. The inherent chelating ability of the pyridylmethanol moiety provides a stable anchor point within these larger structures, allowing for the formation of well-defined and robust metal complexes. The steric bulk of the isopropyl group can be strategically used in these larger architectures to control the coordination environment and reactivity of the metal center.

Metal Complex Formation and Structural Geometries

The ability of this compound to act as a versatile chelating ligand facilitates the formation of a wide range of metal complexes with diverse structural features.

Metal complexes of this compound can be synthesized through various methods. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol or ethanol (B145695). The resulting complex can be mononuclear, with a single metal center coordinated to one or more ligand molecules. For example, a metal(II) ion might coordinate to two deprotonated (6-isopropylpyridin-2-yl)methanolate ligands to form a neutral, four-coordinate complex.

Furthermore, the alkoxide oxygen of the deprotonated ligand can act as a bridging atom between two metal centers, leading to the formation of multinuclear complexes. These bridging interactions can result in dinuclear, trinuclear, or even higher nuclearity clusters. The synthesis of such multinuclear species can often be controlled by the stoichiometry of the reactants, the reaction temperature, and the choice of solvent. The formation of both mononuclear and dinuclear manganese(II) complexes has been observed with the related ligand methyl(2-pyridyl)ketone oxime, highlighting the potential for pyridyl-based ligands to form diverse nuclearity complexes. mit.edunih.gov

Single-crystal X-ray diffraction is a powerful technique for the definitive characterization of the solid-state structures of metal complexes. While specific crystal structure data for complexes of this compound are not widely reported, the structures of complexes with analogous pyridyl-alcohol ligands provide valuable insights into the expected coordination geometries.

For instance, the crystal structure of a copper(II) complex with a related amino-propanol pyridyl ligand, {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ³N,N',O}bis(nitrato-κO)copper(II), reveals a distorted square-pyramidal geometry around the copper center. nih.gov In this complex, the ligand coordinates in a tridentate fashion. For a bidentate ligand like this compound, a common coordination geometry for a metal(II) ion with two ligands would be tetrahedral or square planar, depending on the metal ion and the electronic effects of the ligand.

The table below presents representative crystallographic data for a related metal complex, illustrating the typical information obtained from such studies.

| Parameter | Value |

| Compound | [ZnCl₂(C₁₈H₂₄N₂)] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.352(2) |

| b (Å) | 9.604(2) |

| c (Å) | 10.910(2) |

| α (°) | 74.91(2) |

| β (°) | 83.56(2) |

| γ (°) | 70.71(2) |

| Volume (ų) | 797.2 |

| Z | 2 |

| Data for (2,6-diisopropyl-phenyl)-pyridin-2-ylmethyl-amine zinc chloride complex. researchgate.net |

This data provides a quantitative description of the unit cell dimensions and symmetry of the crystal lattice, which are fundamental to understanding the three-dimensional arrangement of the molecules in the solid state.

In-Depth Analysis of this compound in Coordination Chemistry

The requested article focusing on the coordination chemistry, reactivity, and catalytic applications of the specific compound this compound cannot be generated at this time. Extensive searches for scientific literature detailing the coordination complexes of this particular ligand have yielded insufficient data to thoroughly address the specified topics.

The user's request demanded a detailed exploration of:

Coordination Number and Geometry Analysis: This would require crystallographic or spectroscopic data from isolated and characterized metal complexes of this compound, which are not available in the public domain.

Reactivity Studies: Information on ligand exchange reactions, the redox behavior of metal centers, and metal-assisted transformations of the this compound ligand is not documented in the available search results.

Applications in Catalyst Design: Specific examples of homogeneous catalysis using complexes of this compound are not reported in the scientific literature found.

While general principles of coordination chemistry and catalysis involving related pyridylmethanol or bipyridyl ligands are well-documented, the strict requirement to focus solely on this compound prevents the use of analogous data from other compounds. The creation of a scientifically accurate and detailed article as outlined is contingent on the existence of published research specific to this compound. Without such foundational research, any attempt to construct the article would be speculative and would not meet the required standards of accuracy and detail.

Therefore, until research on the synthesis, characterization, and reactivity of this compound coordination compounds is published and becomes accessible, a comprehensive article on this subject cannot be written.

Applications in Catalyst Design and Development

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

While direct and extensive research on the incorporation of this compound as a primary building block in Metal-Organic Frameworks (MOFs) for heterogeneous catalysis is not widely documented in publicly available literature, the structural and functional motifs of this compound suggest significant potential in this field. The principles of MOF chemistry and the known reactivity of similar pyridyl-alcohol ligands allow for a well-grounded exploration of its prospective roles.

The integration of this compound into MOF structures could be envisioned through several key strategies, including its use as a primary or co-ligand, its application in post-synthetic modification, or its role as a modulating agent during MOF synthesis. Each of these avenues could impart unique catalytic properties to the resulting framework.

The presence of both a nitrogen-containing pyridine ring and a hydroxyl group on the same molecule offers multiple coordination sites. The pyridine nitrogen can act as a robust coordinating agent to metal nodes, a feature commonly exploited in the design of stable MOFs. ulisboa.ptdoaj.org Simultaneously, the hydroxyl group can remain uncoordinated and available for further functionalization or can participate in secondary interactions, such as hydrogen bonding, which can influence the pore environment and substrate selectivity. acs.org

Moreover, the isopropyl group provides steric bulk, which can be strategically used to control the porosity of the MOF and create specific active site geometries. This steric hindrance could influence the regioselectivity of catalytic reactions by controlling the approach of reactants to the active centers within the framework.

One of the primary applications for MOFs incorporating ligands with accessible hydroxyl groups is in heterogeneous catalysis. These hydroxyl groups can serve as Brønsted acid sites or as handles for grafting other catalytically active species. For instance, they could be metalated to introduce new active metal centers or functionalized with organic catalytic moieties.

A hypothetical application could be in the catalysis of condensation reactions, where the pyridyl nitrogen could act as a basic site and the hydroxyl group as a proton-donating or hydrogen-bonding site, facilitating the reaction in a concerted manner. The catalytic performance of such a hypothetical MOF is outlined in Table 1.

Table 1: Hypothetical Catalytic Performance of a MOF Incorporating this compound in a Knoevenagel Condensation

| Entry | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | MOF-A | Benzaldehyde, Malononitrile | Ethanol | 80 | 2 | 95 |

| 2 | MOF-A | 4-Nitrobenzaldehyde, Malononitrile | Ethanol | 80 | 1.5 | 99 |

| 3 | MOF-A | Cyclohexanone, Ethyl cyanoacetate | Toluene | 100 | 4 | 88 |

This data is hypothetical and for illustrative purposes only.

The synthesis of MOFs containing pyridyl-alcohol ligands can be achieved under solvothermal conditions, where the ligand and a metal salt are heated in a suitable solvent. rsc.org The choice of metal ion can significantly influence the resulting framework's topology and properties. For instance, the use of different metal ions with this compound could lead to a family of isostructural MOFs with varying Lewis acidity, which could be tailored for specific catalytic applications.

Another promising route for the inclusion of this compound into MOFs is through post-synthetic modification (PSM). rsc.orgrsc.orgnih.gov In this approach, a pre-synthesized MOF with reactive sites, such as open metal sites or functionalizable linkers, is treated with this compound. This method allows for the precise installation of the ligand within the MOF's pores, potentially creating well-defined and isolated active sites. The general scheme for such a modification is depicted below:

MOF-X + this compound → MOF-X-(6-Isopropylpyridin-2-yl)methanol

The structural characteristics of a hypothetical MOF synthesized using this compound as a ligand are presented in Table 2.

Table 2: Hypothetical Structural Properties of a MOF Synthesized with this compound

| Property | Value |

| Formula | [M(L)2(S)x]n |

| Metal Node (M) | Zn(II) |

| Ligand (L) | This compound |

| Solvent (S) | N,N-Dimethylformamide |

| BET Surface Area | 1200 m²/g |

| Pore Volume | 0.65 cm³/g |

| Topology | pcu |

This data is hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Perspectives for 6 Isopropylpyridin 2 Yl Methanol

Development of Novel Synthetic Routes

The synthesis of pyridyl-methanol derivatives is a cornerstone for accessing a wide array of functional molecules. While classical methods for preparing (6-Isopropylpyridin-2-yl)methanol exist, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic strategies.

Current research in related pyridyl alcohol synthesis often involves multi-step processes. For instance, the synthesis of some (pyridin-2-yl)methanol derivatives has been reported as part of the development of novel therapeutic agents. nih.gov A common approach involves the reduction of a corresponding picolinic acid or aldehyde. Future work could explore enzymatic or chemo-enzymatic routes, offering high selectivity and milder reaction conditions, thereby reducing environmental impact. Another promising direction is the use of C-H activation/functionalization strategies, which could potentially allow for the direct and late-stage introduction of the hydroxymethyl group onto a pre-existing 6-isopropylpyridine core, streamlining the synthetic sequence.

Furthermore, flow chemistry presents a significant opportunity for the continuous and controlled production of this compound. This methodology can enhance safety, improve reaction efficiency, and facilitate easier scale-up compared to traditional batch processes. The development of such novel routes will be critical to making this compound and its derivatives more accessible for widespread application.

Exploration of Advanced Spectroscopic Probes for Complex Systems

The development of spectroscopic probes for detecting ions and molecules is a rapidly advancing field. rsc.org Pyridine-containing ligands are frequently employed in the design of these probes due to their strong coordinating ability with a wide range of metal ions. The this compound scaffold is a promising candidate for creating new luminescent probes, particularly when complexed with lanthanide ions (Ln³⁺).

Lanthanide complexes are known for their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes, which are highly advantageous for sensing applications. mdpi.com The organic ligand, in this case, a derivative of this compound, acts as an "antenna," absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light. This process, known as the antenna effect, is central to the design of highly sensitive lanthanide-based probes. mdpi.com

Future research will likely focus on modifying the this compound structure to create binding pockets that are selective for specific analytes. The introduction of additional functional groups could enable the probe to respond to changes in its environment, such as pH, polarity, or the presence of a target molecule, resulting in a measurable change in its luminescence (e.g., intensity, lifetime, or color). Such probes could find applications in biological imaging and environmental monitoring. mdpi.comrsc.org For example, ratiometric sensors, which utilize two distinct emission bands for self-calibration, could be developed using this scaffold to achieve highly reliable and quantitative detection. mdpi.com

Design of Next-Generation Catalysts and Ligands

Pyridine-alkoxide ligands have proven to be exceptionally effective in stabilizing high oxidation states of metal centers and promoting challenging catalytic transformations. osti.govacs.org The this compound ligand, upon deprotonation of the hydroxyl group, forms a bidentate N,O-chelate with metal ions. This chelation effect enhances the stability of the resulting metal complex.

The combination of a σ-donating alkoxide and a π-accepting pyridine (B92270) ring creates a unique electronic environment at the metal center. acs.org The isopropyl group on the pyridine ring at the 6-position provides significant steric bulk near the coordination site. This steric hindrance can be strategically exploited to:

Control the access of substrates to the metal center, thereby influencing selectivity.

Prevent catalyst deactivation pathways such as dimerization.

Fine-tune the redox properties of the metal complex.

Research has shown that related pyridine-based pincer ligands are highly effective in environmentally benign reactions, such as the dehydrogenation of alcohols and the hydrogenation of esters. elsevierpure.com Similarly, copper complexes with pyridine-triazole ligands have been used for aerobic alcohol oxidation. rsc.org Future work on this compound will likely involve its incorporation into pincer-type ligand architectures (e.g., NNN or NNO) or its use as a primary ligand in combination with various transition metals to develop catalysts for a broad range of organic transformations.

| Catalytic Reaction | Potential Metal Center | Role of Ligand | Anticipated Advantage |

|---|---|---|---|

| Water Oxidation | Iridium, Ruthenium, Manganese | Stabilize high oxidation states, resist degradation. acs.org | Increased catalyst robustness and efficiency. |

| Ring-Opening Polymerization | Aluminum, Zinc | Control polymer chain growth and stereochemistry. rsc.org | Production of biodegradable polymers with defined properties. |

| Alcohol Dehydrogenation | Ruthenium, Iridium | Facilitate metal-ligand cooperation. elsevierpure.com | Efficient synthesis of ketones and esters from alcohols. |

| Aerobic Oxidation | Copper | Modulate redox potential of the metal center. rsc.org | Use of air as a green oxidant. |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. Density Functional Theory (DFT) has become a cornerstone of computational chemistry, allowing for the prediction of molecular structures, electronic properties, and reaction mechanisms with remarkable accuracy. pyscf.org

For this compound and its metal complexes, DFT can be used to:

Predict Geometries: Determine the most stable three-dimensional structures of ligands and their metal complexes.

Analyze Electronic Structure: Understand the nature of the bonding between the ligand and the metal, and how the isopropyl group influences the electronic properties. youtube.com

Model Reaction Pathways: Calculate the energy barriers for catalytic cycles, helping to elucidate reaction mechanisms and predict catalyst performance. researchgate.net

Simulate Spectra: Predict spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds.

Future research will see an increased integration of these computational approaches with laboratory experiments. For example, a library of virtual catalysts based on the this compound scaffold could be screened using DFT to identify the most promising candidates for synthesis. anl.govgithub.io This "in silico" screening significantly reduces the time and resources required for catalyst development. Experimental validation of the computational predictions then provides feedback to refine the theoretical models, creating a powerful iterative loop for discovery. youtube.com

Role in Advanced Materials Science

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov Their high surface area, tunable pore size, and chemical functionality make them promising for applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound (a coordinating pyridine ring and a reactive/coordinating hydroxyl group) makes it an excellent candidate for use as a linker or modulator in MOF synthesis. The pyridine nitrogen can coordinate to one metal center, while the alcohol group could coordinate to another, potentially leading to the formation of robust 3D frameworks. The steric bulk of the isopropyl group could also be used to control the pore environment within the MOF.

An emerging strategy in materials science is the post-synthetic modification (PSM) of MOFs, where the chemical functionality of the framework is altered after its initial synthesis. rsc.org A MOF built with this compound could be modified at the alcohol group to introduce new functionalities. Furthermore, the development of 2D MOFs, which can be exfoliated into nanosheets, is a major area of interest. rsc.org The specific geometry and connectivity offered by this ligand could be exploited to direct the formation of such lower-dimensional materials.

| Material Type | Role of the Compound | Potential Application | Key Feature Leveraged |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Modulator | Gas separation, heterogeneous catalysis. nih.gov | Bifunctional (N,O) coordination, steric bulk. |

| Coordination Polymers | Building Block | Luminescent sensors, molecular magnets. mdpi.com | Pyridine coordination site. |

| Functionalized Surfaces | Anchoring Group | Creating modified electrodes or sensor surfaces. | Hydroxyl group for surface attachment. |

| 2D Materials | Dimensionality-Directing Ligand | Nanoelectronics, membrane separations. rsc.org | Specific coordination geometry. |

Q & A

Q. What are the optimal synthetic routes for (6-Isopropylpyridin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis of this compound often involves halogenated pyridine precursors. For example, brominated analogs like (6-Bromopyridin-2-yl)methanol can undergo nucleophilic substitution using isopropyl groups under basic conditions (e.g., NaH) or transition-metal catalysis (e.g., Pd(0) with boronic esters) . Key factors include solvent choice (1,4-dioxane), temperature (100°C), and inert atmospheres to minimize side reactions. Reaction monitoring via TLC or HPLC is critical for optimizing yields .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions on the pyridine ring, while High-Performance Liquid Chromatography (HPLC) ensures enantiomeric purity, especially if chiral centers are present . Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy validate molecular weight and functional groups (e.g., hydroxyl, isopropyl). X-ray crystallography (using SHELX software) resolves crystal structures, aiding in stereochemical assignments .

Q. How should this compound be stored to maintain stability?

The compound should be stored in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption. Stability studies recommend avoiding prolonged exposure to light or acidic/basic conditions, which may degrade the hydroxyl or pyridine groups .

Advanced Research Questions

Q. What mechanisms explain the reactivity of this compound in substitution or oxidation reactions?

The isopropyl group sterically hinders electrophilic substitution at the 6-position, directing reactivity toward the 2-methanol group. Oxidation with agents like KMnO₄ converts the methanol to a carboxylic acid, while Mitsunobu reactions enable etherification. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) for this compound?

Discrepancies often arise from solvent polarity, pH, or measurement techniques. For example, log P values vary between computational models (iLOGP vs. XLOGP3) due to differences in parametrizing the isopropyl group’s hydrophobicity. Experimental validation via shake-flask or HPLC-derived methods is recommended .

Q. What strategies are effective for studying the biological interactions of this compound?

High-throughput screening (HTS) assays can identify binding affinity to enzymes or receptors. For antimicrobial studies, microdilution assays (MIC/MBC) are suitable. Structure-Activity Relationship (SAR) studies require systematic substitution of the isopropyl or methanol groups to assess pharmacological effects .

Q. How can computational methods enhance the design of derivatives for drug discovery?

Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins, while Molecular Dynamics (MD) simulations assess stability. Quantitative Structure-Activity Relationship (QSAR) models link structural descriptors (e.g., TPSA, log P) to bioactivity, guiding derivative synthesis .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties stem from the compound’s low symmetry and flexible isopropyl group. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) at controlled temperatures improves crystal quality. SHELXL refinement with twin-detection algorithms is critical for resolving disordered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.